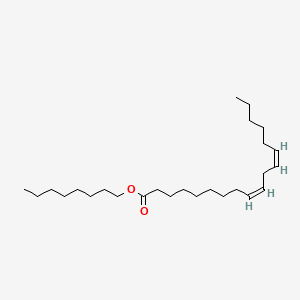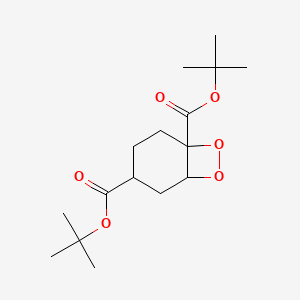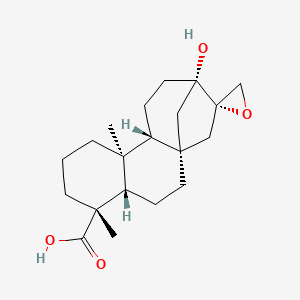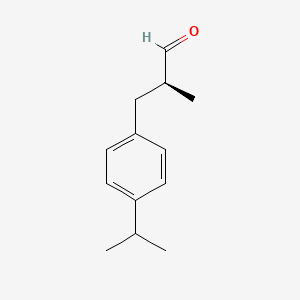
Cyclamen aldehyde, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclamen aldehyde, (S)-, also known as 3-(4-isopropylphenyl)-2-methylpropanal, is a fragrance molecule widely used in the perfume industry. It is known for its strong floral aroma, reminiscent of cyclamen, lilac, and violet. This compound has been utilized in various consumer products such as soaps, detergents, lotions, and perfumes since the 1920s .
Preparation Methods
Cyclamen aldehyde, (S)-, is not naturally occurring and is synthesized through chemical processes. The primary synthetic route involves the crossed-aldol condensation of cuminaldehyde and propionaldehyde, followed by hydrogenation in the presence of a catalyst . The aldol condensation is typically carried out using inorganic basic catalysts such as sodium hydroxide or potassium hydroxide . The resulting product, forcyclamen aldehyde, is then hydrogenated using metal catalysts like ruthenium on carbon (Ru/C) to yield cyclamen aldehyde .
Industrial production methods may vary, but a common approach involves mixing isopropylbenzene with methylacrolein dipropionic acid, followed by the addition of titanium tetrachloride and trifluoromethanesulfonic acid under low temperatures . The reaction mixture is then hydrolyzed, and the organic layer is separated and purified to obtain cyclamen aldehyde .
Chemical Reactions Analysis
Cyclamen aldehyde undergoes several types of chemical reactions, including:
Oxidation: Cyclamen aldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to cyclamen alcohol using hydrogenation techniques.
Substitution: Various substitution reactions can occur on the aromatic ring, leading to different derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts for substitution reactions. The major products formed from these reactions include cyclamen alcohol and its derivatives .
Scientific Research Applications
Cyclamen aldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of cyclamen aldehyde primarily involves its interaction with olfactory receptors, leading to the perception of its floral scent. The molecular targets include specific olfactory receptor proteins in the nasal epithelium, which are activated upon binding with the compound. This activation triggers a signal transduction pathway that ultimately results in the sensation of smell .
Comparison with Similar Compounds
Cyclamen aldehyde is often compared with other fragrance aldehydes such as:
Lilial (3-(4-tert-butylphenyl)-2-methylpropanal): Known for its lily-of-the-valley scent, Lilial is a popular fragrance compound but has been classified as a potential mutagenic agent.
Hydroxycitronellal: Another fragrance aldehyde with a muguet (lily-of-the-valley) note, hydroxycitronellal is widely used in perfumery.
Cyclamen aldehyde stands out due to its unique combination of floral notes and its versatility in various fragrance applications .
Properties
CAS No. |
74648-06-9 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(2S)-2-methyl-3-(4-propan-2-ylphenyl)propanal |
InChI |
InChI=1S/C13H18O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,9-11H,8H2,1-3H3/t11-/m0/s1 |
InChI Key |
ZFNVDHOSLNRHNN-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)C(C)C)C=O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


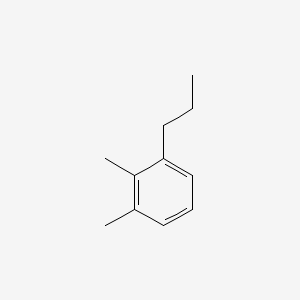

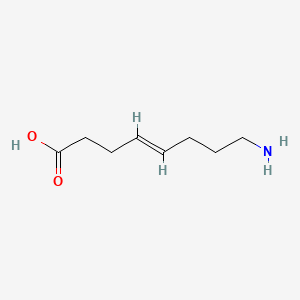
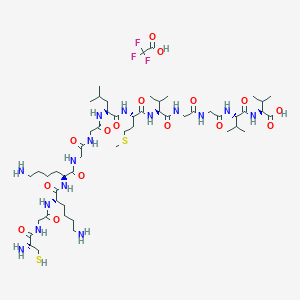
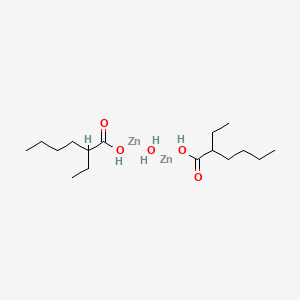
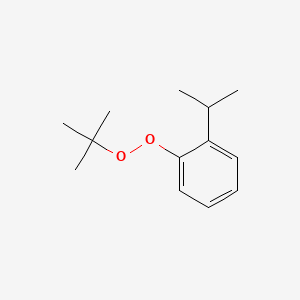
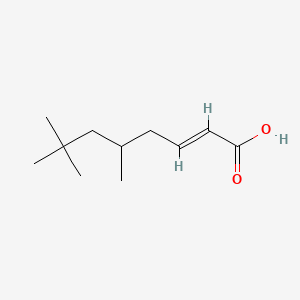
![2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]](/img/structure/B12650813.png)
